molecular formula C22H20FNO4 B15148596 Dimethyl 1-benzyl-4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-benzyl-4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B15148596
M. Wt: 381.4 g/mol
InChI Key: ILSXABAHXDUBKC-UHFFFAOYSA-N
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Description

Dimethyl 1-benzyl-4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenyl group, and two ester groups. Dihydropyridines are well-known for their applications in medicinal chemistry, particularly as calcium channel blockers used in the treatment of cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-benzyl-4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-benzyl-4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The benzyl and fluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted benzyl and fluorophenyl derivatives.

Scientific Research Applications

Dimethyl 1-benzyl-4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in relation to calcium channel modulation.

    Medicine: Investigated for its potential therapeutic applications, including as a calcium channel blocker for cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl 1-benzyl-4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: A widely used dihydropyridine calcium channel blocker with a longer duration of action.

    Felodipine: Known for its high vascular selectivity and use in treating hypertension.

Uniqueness

Dimethyl 1-benzyl-4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific structural features, including the benzyl and fluorophenyl groups

Properties

Molecular Formula

C22H20FNO4

Molecular Weight

381.4 g/mol

IUPAC Name

dimethyl 1-benzyl-4-(4-fluorophenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C22H20FNO4/c1-27-21(25)18-13-24(12-15-6-4-3-5-7-15)14-19(22(26)28-2)20(18)16-8-10-17(23)11-9-16/h3-11,13-14,20H,12H2,1-2H3

InChI Key

ILSXABAHXDUBKC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)F)C(=O)OC)CC3=CC=CC=C3

Origin of Product

United States

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